molecular formula C18H18N2O2S B2630408 3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide CAS No. 2097897-02-2

3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2630408
CAS No.: 2097897-02-2
M. Wt: 326.41
InChI Key: DOYVVPRKIOVDIP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a synthetic organic compound with the CAS Registry Number 2097931-71-8 and a molecular formula of C18H18N2O2S, corresponding to a molecular weight of 326.41 g/mol . This benzamide derivative features a distinct molecular architecture, incorporating a dimethylamino group, a benzamide core, and a biaryl system composed of furan and thiophene heterocycles, which is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the thiophene-heterocycle backbone, have been identified as potent and selective inhibitors of kinase targets such as the discoidin domain receptors (DDR1 and DDR2) . Research into these receptors highlights their critical role as potential targets for anti-inflammatory drug discovery, given their involvement in the regulation of inflammatory-cytokine secretion and processes like organ fibrosis . As such, this compound serves as a valuable chemical tool for investigating collagen receptor signaling pathways and for the development of novel therapeutic agents. It is supplied exclusively for research applications in various quantities and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed chemical properties including InChIKey, SMILES string, and hydrogen bond acceptor/donor counts for their experimental design .

Properties

IUPAC Name

3-(dimethylamino)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20(2)15-5-3-4-13(10-15)18(21)19-11-16-6-7-17(22-16)14-8-9-23-12-14/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYVVPRKIOVDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of a benzamide derivative with a thiophen-furan moiety through a series of reactions such as nucleophilic substitution, amidation, and cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide core or the thiophen-furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industry: In materials science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name/ID Molecular Formula (Key Groups) Biological Target/Activity Key References
Target Compound C₁₉H₂₀N₂O₂S (dimethylamino, thiophen-3-yl-furan) Hypothesized: SHP2/Trr1 inhibition
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₃H₂₆N₄O₄S (sulfamoyl, furan-2-yl, 1,3,4-oxadiazole) Antifungal (C. albicans Trr1 inhibition)
SBI-5923 ((Z)-3-(5-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)furan-2-yl)-N-phenylbenzamide) C₂₇H₁₈N₂O₃S (thiophene-furan, benzamide) SHP2 inhibition (leukemia)
4-(((5-((Dimethylamino)methyl)Furan-2-yl)Methyl)Thio)Aniline () C₁₅H₂₀N₂OS (dimethylamino-methyl-furan, thioaniline) Intermediate for urea derivatives
N-{(1Z)-1-[5-(4-Bromophenyl)Furan-2-yl]-3-Oxo-3-[(4-Pyridinylmethyl)Amino]Prop-1-en-2-yl}Benzamide () C₂₇H₂₁BrN₄O₃ (bromophenyl, pyridinylmethyl) Unknown (structural analog)
Key Observations:
  • Thiophene vs. Oxadiazole : The target’s thiophene moiety (vs. LMM11’s 1,3,4-oxadiazole) may enhance hydrophobic interactions in target binding but reduce metabolic stability .
  • Dimethylamino Group: Present in both the target and ’s compound, this group improves solubility compared to bromophenyl () or sulfamoyl (LMM11) substituents .
  • Furan-Thiophene Hybrid : Shared with SBI-5923, this motif is critical in SHP2 inhibition, suggesting the target may exhibit similar oncogenic tyrosine phosphatase activity .
Antifungal Activity (LMM Series):

LMM11 inhibits thioredoxin reductase (Trr1) in C. albicans with an IC₅₀ of 2.4 µM, attributed to its sulfamoyl and oxadiazole groups. The target compound lacks these groups but incorporates a thiophene-furan system, which may confer antifungal properties through alternative mechanisms (e.g., membrane disruption) .

Anticancer Activity (SBI Series):

SBI-5923 inhibits SHP2 with a Kd of 0.8 µM, leveraging its thiophene-furan scaffold for π-stacking in the catalytic domain.

Physicochemical Properties

Property Target Compound LMM11 SBI-5923 Compound
Molecular Weight ~348.44 g/mol ~466.54 g/mol ~442.50 g/mol ~537.39 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~4.5 (high lipophilicity) ~4.8 (high lipophilicity)
Solubility Moderate (due to -N(CH₃)₂) Low (sulfamoyl group) Low (aromatic bulk) Very low (Br, pyridine)
Implications:
  • The target’s dimethylamino group balances lipophilicity and solubility, favoring oral bioavailability compared to LMM11 or SBI-5923.
  • Bromophenyl and pyridinylmethyl substituents () drastically reduce solubility, limiting in vivo applications .

Biological Activity

3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure combines a dimethylamino group, a thiophene ring, and a furan moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other relevant activities based on recent research findings.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(dimethylamino)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide exhibit significant antitumor properties. For instance, derivatives with furan and thiophene rings have shown effectiveness against various cancer cell lines.

Case Study:
In a study evaluating the antitumor activity of newly synthesized compounds, several derivatives demonstrated potent cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The most promising compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D cultures), indicating their potential for further development as antitumor agents .

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC82720.46 ± 8.633D
Compound 15NCI-H35816.00 ± 9.383D

Antimicrobial Activity

In addition to antitumor properties, compounds containing thiophene and furan structures have been investigated for their antimicrobial effects. Research has suggested that these compounds can inhibit the growth of various bacterial strains.

Research Findings:
A study highlighted the antimicrobial activity of furan derivatives against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that the incorporation of thiophene and furan moieties enhances the biological activity of these compounds.

The mechanisms underlying the biological activity of these compounds often involve interactions with cellular targets such as DNA and enzymes:

  • DNA Binding: Many derivatives showed binding affinity to DNA, particularly in the minor groove, which can interfere with replication and transcription processes.
  • Enzyme Inhibition: Some studies reported that related compounds inhibited key enzymes involved in cancer cell proliferation and survival, such as tyrosinase.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
AmidationEDCI, HOBtDMF25°C65–75
Cross-CouplingPd(PPh₃)₄, K₂CO₃THF80°C50–60

Basic: Which analytical methods are essential for structural confirmation?

Answer:
A multi-technique approach is required:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino δ 2.2–2.5 ppm, furan-thiophene protons δ 6.5–7.8 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 381.12).
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

Basic: How should researchers assess initial biological activity in vitro?

Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., benzamide derivatives targeting EGFR or serotonin receptors) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (IC₅₀ determination).
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls: Include positive controls (e.g., imatinib for kinase inhibition) and solvent blanks.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF vs. THF) for amidation efficiency .
  • Catalyst Loading: Optimize Pd concentrations (0.5–2 mol%) to minimize cost and byproducts .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce cross-coupling time (e.g., 60°C → 100°C ramp) .

Key Data:

  • Increasing Pd(PPh₃)₄ from 1 to 2 mol% improved yield by 15% but raised palladium residues to 0.8 ppm (requiring additional chelation steps) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Modification Sites:
    • Dimethylamino Group: Replace with pyrrolidino or morpholino to study steric effects.
    • Thiophene-Furan Linker: Vary substituents (e.g., electron-withdrawing groups on thiophene) .
  • Assay Matrix: Test derivatives against a panel of 10+ biological targets (e.g., kinases, ion channels) to identify selectivity.

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBiological Activity ChangeReference
Trifluoromethyl addition↑ Kinase inhibition (2× potency)
Thiophene → Pyridine↓ Cytotoxicity (IC₅₀ from 1.2 → 5.8 µM)

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Replication: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Methods: Validate cytotoxicity via both MTT and apoptosis markers (Annexin V/PI) .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., 3-trifluoromethyl benzamides) to identify outlier results .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1XKK for kinases) to identify key interactions (e.g., hydrogen bonds with Lys271) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces for the thiophene-furan moiety .
  • MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

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